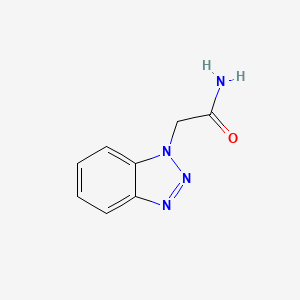

2-Benzotriazol-1-YL-acetamide

Description

BenchChem offers high-quality 2-Benzotriazol-1-YL-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzotriazol-1-YL-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Benzotriazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[1][2][3][4]

Synthesis Methodology

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide and its N-substituted derivatives typically involves a two-step process. The first step is the synthesis of the core benzotriazole ring, followed by its reaction with a suitable chloroacetamide derivative.[1][5][6]

Experimental Protocols

Step 1: Synthesis of 1H-Benzotriazole

This procedure follows the diazotization of o-phenylenediamine.[1][6][7]

-

Materials: o-phenylenediamine, sodium nitrite, glacial acetic acid.

-

Procedure:

-

Dissolve o-phenylenediamine (0.01 mol) in glacial acetic acid with stirring in an ice bath.

-

Slowly add a solution of sodium nitrite (0.01 mol) to the mixture. The reaction is exothermic, and the temperature should be maintained.

-

Continue stirring in the ice bath.

-

The resulting precipitate is filtered under vacuum and recrystallized from hot water to yield 1H-benzotriazole.[6]

-

Step 2: Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(substituted phenyl)acetamide

This is a general procedure for the synthesis of the title compound and its derivatives.[1][5]

-

Materials: 1H-benzotriazole, 2-chloro-N-(substituted phenyl)acetamide, potassium carbonate (K₂CO₃), dimethylformamide (DMF) or acetone.

-

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities (0.01 mol) of 1H-benzotriazole and the appropriate 2-chloro-N-(substituted phenyl)acetamide in DMF.[1][5] Alternatively, acetone can be used as a solvent.[8][9]

-

Add anhydrous potassium carbonate (0.01 mol) to the mixture.[5][8]

-

Heat the reaction mixture on a water bath for 24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][6]

-

After completion, cool the reaction mixture to room temperature and pour it into cold water (200 ml) with stirring for 15 minutes.[5]

-

The solid product obtained is collected by filtration, dried, and recrystallized from absolute ethanol.[5]

-

A microwave-assisted synthesis approach has also been reported, which can significantly reduce reaction times.[10]

Synthesis Workflow

Caption: General workflow for the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetamide derivatives.

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods and physical constant determination. The purity is often checked by TLC.[1][5][11]

Physical Properties

| Compound Derivative (Substitution on Phenyl Ring) | Yield (%) | Melting Point (°C) | Reference |

| N-phenyl | - | - | [5] |

| N-(4-chlorophenyl) | 67 | 244-247 | [5] |

| N-(2-chlorophenyl) | - | - | [5] |

| N-(4-methoxy-3-nitrophenyl) | 70 | 203-204 | |

| N-(3-nitrophenyl) | 64 | 286-288 | |

| N-(2-nitrophenyl) | 70 | 195-197 | |

| N-(4-nitrophenyl) | 78 | 269-271 | |

| N-(3-hydroxyphenyl) | 74 | 209-211 | |

| N-(p-tolyl) | 80 | 244-246 |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectra of these compounds show characteristic absorption bands.[12]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H (stretching) | 3260 - 3407 |

| C-H (aromatic) | 3062 - 3126 |

| C-H (aliphatic) | 2921 - 2984 |

| C=O (amide) | 1667 - 1691 |

| C=N (triazole) | ~1613 |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectra are typically recorded in DMSO-d₆.[5]

| Protons | Chemical Shift (δ, ppm) |

| CH₂ (acetamide) | 5.7 - 5.8 (singlet, 2H) |

| Aromatic-H | 6.5 - 8.1 (multiplet) |

| N-H (amide) | 10.2 - 11.0 (singlet, 1H) |

| Substituent Protons (e.g., -OCH₃, -CH₃) | 2.5 - 3.8 (singlet) |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

| Carbon | Chemical Shift (δ, ppm) | Reference |

| CH₂ | ~50.0 | [5] |

| Aromatic Carbons | 110 - 148 | [5] |

| C=O (amide) | ~165.0 | [5] |

Mass Spectrometry (MS):

The mass spectra of these compounds show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[8] For example, for 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-hydroxyphenyl)acetamide, the molecular ion peak is observed at m/z = 268.

Characterization Workflow

Caption: Standard workflow for the characterization of synthesized benzotriazole derivatives.

Biological Activity and Potential Applications

Derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide have been investigated for a variety of biological activities.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of these compounds.[1][13][14] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[13] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[13]

Other Potential Applications

The broader class of benzotriazole derivatives has been explored for a wide range of pharmacological activities, including:

Potential Mechanism of Action

Caption: Postulated mechanism of antibacterial action via DNA gyrase inhibition.[13]

This technical guide consolidates available information on the synthesis and characterization of 2-(1H-1,2,3-benzotriazol-1-yl)acetamide. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

References

- 1. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. iisj.in [iisj.in]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. scribd.com [scribd.com]

- 8. journal.su.edu.ly [journal.su.edu.ly]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Benzotriazole Derivatives | International Invention of Scientific Journal [iisj.in]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Benzotriazol-1-YL-acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Benzotriazol-1-YL-acetamide derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies for this important class of compounds.

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2] The 2-Benzotriazol-1-YL-acetamide scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).

This guide summarizes key quantitative spectroscopic data, provides detailed experimental protocols for their synthesis and analysis, and includes visualizations to illustrate the experimental workflow.

Synthesis of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide Derivatives

A general synthetic route for the preparation of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide derivatives involves the reaction of 1H-benzo[d]1,2,3-triazole with a 2-chloro-N-(substituted phenyl)acetamide in the presence of a base.[1][2]

Experimental Protocol: General Synthesis[2]

-

Reactants: An equimolar quantity (0.01 mol) of 2-chloro-N-(substituted phenyl)acetamide and 1H-benzo[d]1,2,3-triazole are used.

-

Solvent and Base: The reactants are dissolved in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3).

-

Reaction Conditions: The reaction mixture is heated on a water bath for 24 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into 200 ml of water and stirred for 15 minutes.

-

Isolation and Purification: The resulting solid precipitate is filtered and recrystallized from absolute ethanol.

-

Purity Check: The purity of the synthesized compounds is checked by Thin Layer Chromatography (TLC).[1][2]

Spectroscopic Data

The structural confirmation of the synthesized 2-Benzotriazol-1-YL-acetamide derivatives is achieved through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2]

Infrared (IR) Spectroscopy

The IR spectra provide valuable information about the functional groups present in the molecules. Key characteristic absorption bands are summarized in the table below.

| Compound | NH (cm⁻¹) | CH-aromatic (cm⁻¹) | CH-aliphatic (cm⁻¹) | C=O (amide) (cm⁻¹) | Other |

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | 3323 | 3100 | 2921 | 1689 | |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | 3316 | 3093 | 2929 | 1689 | |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | 3360 | 3083 | 2935 | 1667 | 3407 (OH) |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(p-toly)acetamide | 3276 | 3126 | 2979 | 1688 |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the synthesized molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS).

| Compound | OCH₃ (s, 3H) | CH₂CO (s, 2H) | Aromatic-H (m) | NH (s, 1H) | Other |

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | 3.8 | 5.7 | 7.3 - 8.1 (7H) | 10.7 | |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | 5.8 | 7.4 - 8.1 (8H) | 10.9 | ||

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | 5.7 | 6.5 - 8.1 (8H) | 10.5 | 9.4 (s, 1H, OH) | |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(p-toly)acetamide | 5.7 | 7.1 - 8.1 (8H) | 10.5 | 2.5 (s, 3H, CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their molecular formula.

| Compound | Molecular Formula | Calculated Mass | M⁺ Peak (m/z) | Key Fragments (m/z) |

| 2-(1H-benzo[d]1,2,3-triazol-1-yl)–N-(4-methoxy-3–nitrophenyl)acetamide | C₁₅H₁₃N₅O₄ | 327 | 327 (5%) | 104 (100%), 76 (36%) |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(2-nitrophenyl)acetamide | C₁₄H₁₁N₅O₃ | 297 | 297 (1%) | 132 (61%), 104 (17%), 77 (100%), 78 (31%), 76 (23%) |

| 2-(1H–benzo[d]1,2,3–triazol-1-yl)–N-(3-hydroxyphenyl)acetamide | C₁₄H₁₂N₄O₂ | 268 | 268 (34%) | 133 (29%), 104 (56%), 76 (100%), 78 (69%) |

Experimental Protocols for Spectroscopic Analysis

IR Spectroscopy[4]

-

Sample Preparation: Samples are prepared as KBr pellets.

-

Instrumentation: A SHIMADZU FTIR 8400S infrared spectrophotometer or equivalent.[3]

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy[2]

-

Sample Preparation: Samples are dissolved in DMSO-d6.

-

Instrumentation: A BRUKER DP-X300NMR spectrophotometer (300 MHz for ¹H NMR) or a Bruker 400MHz instrument (for ¹³C NMR).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C NMR.

Mass Spectrometry[2]

-

Instrumentation: A GCMS-QP 1000 EX spectrometer or a similar instrument.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Mass spectra are recorded over a suitable m/z range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 2-Benzotriazol-1-YL-acetamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]

- 3. journal.su.edu.ly [journal.su.edu.ly]

An In-depth Technical Guide to 2-(1H-Benzotriazol-1-yl)acetamide and its Derivatives

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 2-(1H-Benzotriazol-1-yl)acetamide and its N-substituted derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

While specific physical properties for the parent compound, 2-(1H-Benzotriazol-1-yl)acetamide (CAS No. 69218-56-0), are not extensively detailed in the cited literature, a significant body of data exists for its N-substituted derivatives. These derivatives share a common core structure and provide valuable insights into the physicochemical characteristics of this class of compounds.[1]

Table 1: Physical Properties of N-Substituted 2-(1H-Benzotriazol-1-yl)acetamide Derivatives

| Derivative | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| N-(4-methoxy-3-nitrophenyl) | C15H13N5O4 | 203-204 | 70 | |

| N-(3-nitrophenyl) | C14H11N5O3 | 286-288 | 64 | |

| N-(2-nitrophenyl) | C14H11N5O3 | 195-197 | 70 | |

| N-(4-nitrophenyl) | C14H11N5O3 | 269-271 | 78 | |

| N-(3-hydroxyphenyl) | C14H12N4O2 | 209-211 | 74 | |

| N-(p-tolyl) | C15H14N4O | 244-246 | 80 |

Table 2: Key Spectroscopic Data for a Representative Derivative: 2-(1H-benzo[d][2][3]triazol-1-yl)-N-(3-hydroxyphenyl)acetamide

| Spectroscopic Technique | Key Signals | Reference |

| IR (ῡmax, cm-1) | 3407 (O-H), 3360 (N-H), 3083 (C-H aromatic), 2935 (C-H aliphatic), 1667 (C=O, amide) | |

| ¹H NMR (DMSO-d₆, δH, ppm) | 10.5 (s, 1H, NH), 9.4 (s, 1H, OH), 8.1-6.5 (m, 8H, aromatic-H), 5.7 (s, 2H, CH₂CO) | |

| Mass Spectrometry (m/z, %) | 268 (M+, 34), 133 (29), 104 (56), 78 (69), 76 (100) |

Experimental Protocols

The synthesis of 2-(1H-Benzotriazol-1-yl)acetamide derivatives generally follows a well-established procedure. The purity and structure of the synthesized compounds are confirmed through various analytical techniques.

1. General Synthesis of N-Substituted 2-(1H-Benzotriazol-1-yl)acetamides [2]

This protocol describes a common method for the synthesis of the title compounds.

-

Materials:

-

Procedure:

-

An equimolar quantity of the appropriate 2-chloro-N-(substituted phenyl)acetamide and 1H-benzo[d][2][3]triazole are dissolved in DMF.

-

Potassium carbonate is added to the mixture.

-

The reaction mixture is heated on a water bath for 24 hours.

-

After cooling to room temperature, the mixture is poured into water (200 ml) with stirring for 15 minutes.

-

The resulting solid precipitate is filtered.

-

The crude product is recrystallized from absolute ethanol to yield the pure compound.

-

2. Characterization Methods [2]

The synthesized compounds are typically characterized using the following methods:

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin Layer Chromatography (TLC): Used to check the purity of the compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

-

Elemental Analysis: To determine the elemental composition of the synthesized compounds.

Biological Activity and Potential Signaling Pathways

Derivatives of benzotriazole are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[2][4][5][6]

One of the investigated mechanisms of antibacterial action is the inhibition of DNA gyrase subunit B (GyrB).[3] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

Below is a diagram illustrating the logical workflow of targeting bacterial DNA gyrase for antibacterial drug development, a strategy relevant to benzotriazole acetamide derivatives.

Caption: Workflow of antibacterial action via DNA gyrase inhibition.

The following diagram illustrates a simplified experimental workflow for the synthesis and evaluation of these compounds.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. 2-BENZOTRIAZOL-1-YL-ACETAMIDE | 69218-56-0 [amp.chemicalbook.com]

- 2. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

Crystal structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide

An In-depth Technical Guide on the Crystal Structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, owing to the versatile biological activities of the benzotriazole moiety. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials. This technical guide provides a detailed overview of the crystal structure of a representative compound, 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. It includes a comprehensive summary of its crystallographic data, detailed experimental protocols for its synthesis and structural determination, and visualizations of the experimental workflow and key intermolecular interactions that govern its crystal packing.

Experimental Protocols

Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide

The synthesis of the title compound is achieved through a condensation reaction.

-

Reactants : 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide (1 mmol, 191.2 mg) and 2-chlorobenzaldehyde (1 mmol, 140.6 mg).

-

Solvent : Ethanol (20 ml).

-

Procedure : The reactants are combined in ethanol and refluxed for 5 hours at approximately 348 K. After the reaction is complete, the mixture is cooled, allowing the product to crystallize. The resulting crystals are then collected for analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction (SCXRD), a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid.[2][3]

-

Crystal Selection : A suitable single crystal of the synthesized compound, with dimensions approximately 0.12 × 0.10 × 0.08 mm, is selected and mounted on a diffractometer.[1]

-

Data Collection : The crystal is maintained at a constant temperature (e.g., 295 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares on F². In the case of the representative compound, all hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]

Data Presentation: Crystallographic Analysis

The crystal structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide reveals key insights into its molecular geometry and packing. The quantitative crystallographic data are summarized in the table below for clarity and comparison.

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₂ClN₅O | [1] |

| Molecular Weight (Mr) | 313.75 | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | |

| a (Å) | 4.6777 (16) | [1] |

| b (Å) | 11.726 (4) | [1] |

| c (Å) | 13.328 (5) | [1] |

| β (°) | 94.224 (7) | [1] |

| Volume (V) (ų) | 729.0 (4) | [1] |

| Z | 2 | [1] |

| Temperature (K) | 295 | [1] |

| Radiation | Mo Kα | [1] |

| Reflections Collected | 1902 | [1] |

| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.089 | [1] |

In the molecular structure, the bond lengths and angles are within the expected ranges and are consistent with related benzotriazole derivatives.[1] A notable conformational feature is the dihedral angle of 70.8(1)° between the mean planes of the benzotriazole and the chlorophenyl rings.[1]

Mandatory Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural elucidation is a critical process in crystallography. The following diagram outlines this workflow.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of N-substituted 2-(1H-Benzotriazol-1-yl) acetamides is often stabilized by a network of intermolecular hydrogen bonds.[4] In the structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains along the crystallographic a-axis.[1] This primary interaction is further supported by weaker C—H···N hydrogen bonds, which assemble the chains into layers.[1]

The diagram below illustrates the fundamental N—H···O hydrogen bonding motif responsible for the formation of the primary molecular chains.

Conclusion

The structural analysis of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives, exemplified by 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide, provides critical data for understanding their solid-state properties. The molecular conformation is characterized by a significant twist between the benzotriazole and the N-substituent aromatic rings. The crystal lattice is primarily organized through robust N—H···O hydrogen bonds, which create infinite one-dimensional chains. These structural insights are invaluable for the rational design of new derivatives with tailored physicochemical and biological properties in the fields of drug discovery and materials science.

References

- 1. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Benzotriazole Acetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanisms of action of benzotriazole acetamide compounds, a class of molecules demonstrating significant therapeutic potential across various domains including antimicrobial, antiviral, and anticancer applications. By elucidating their molecular interactions and effects on key biological pathways, this document aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanisms of Action

Benzotriazole acetamide derivatives exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of essential enzymes and interference with crucial cellular processes. The core scaffold of benzotriazole, a bicyclic heterocyclic compound, fused with an acetamide group, provides a versatile platform for structural modifications, enabling the targeting of a diverse range of biological molecules with high specificity and potency.

Antimicrobial Activity: Disrupting Bacterial Replication and Metabolism

A significant area of investigation for benzotriazole acetamide compounds is their potent antibacterial activity. The primary mechanisms identified include the inhibition of DNA gyrase and the disruption of essential metabolic pathways.

-

Inhibition of DNA Gyrase Subunit B: Certain 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide derivatives have been identified as inhibitors of the DNA gyrase subunit B (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, ultimately leading to the cessation of replication and bacterial cell death.[1]

-

Impairment of Cysteine Biosynthesis: A novel mechanism of action involves benzotriazole derivatives acting as alternate substrates for O-acetylserine sulfhydrylase (OASS).[2] OASS is a key enzyme in the cysteine biosynthetic pathway in bacteria. By competing with the natural substrate, these compounds lead to the production of a false product, thereby depleting the intracellular pool of cysteine, an amino acid crucial for bacterial survival and redox homeostasis.[2]

Antifungal Properties: Targeting Fungal Cell Membrane Integrity

The antifungal activity of benzotriazole derivatives, including those with acetamide functionalities, is often attributed to the inhibition of fungal cytochrome P450 lanosterol 14-α-demethylase.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[3]

Antiviral Efficacy: Halting Viral Replication and Entry

Benzotriazole acetamide and related compounds have demonstrated promising antiviral activities against a range of viruses through the inhibition of key viral enzymes.

-

Inhibition of Viral Helicase: N-alkyl derivatives of benzotriazole have been shown to inhibit the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae.[4] The viral helicase is essential for unwinding the viral RNA genome, a critical step in viral replication.

-

Neuraminidase Inhibition: Some 1,3,4-triazole-3-acetamide derivatives, structurally related to benzotriazole acetamides, are potent inhibitors of neuraminidase, a key enzyme for the release of new influenza virus particles from infected cells.[5]

-

Protease Inhibition: Stable benzotriazole esters have been identified as mechanism-based inactivators of the SARS-CoV 3CL protease, an enzyme crucial for processing the viral polyprotein into functional viral proteins.[6]

Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

The anticancer properties of benzotriazole derivatives are linked to their ability to interfere with signaling pathways critical for cancer cell survival and proliferation.

-

Inhibition of Protein Kinase CK2: 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) is a highly selective inhibitor of protein kinase 2 (CK2), an enzyme that is often overexpressed in cancer cells and plays a key role in suppressing apoptosis.[7] By inhibiting CK2, these compounds can promote programmed cell death in cancer cells.

-

Tubulin Polymerization Inhibition: Benzotriazole acrylonitriles have been shown to be potent inhibitors of tubulin polymerization.[7] Disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Broader Enzyme Inhibition and Pathway Modulation

Beyond these specific examples, benzotriazole acetamide derivatives have been shown to interact with a wider range of biological targets.

-

Cytochrome P450 Inhibition: 1-Aminobenzotriazole is a well-known mechanism-based inactivator of various cytochrome P450 enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[8]

-

α-Glucosidase Inhibition: Quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[9]

-

Aryl Hydrocarbon Receptor (AHR) Pathway Activation: Some benzotriazole UV-stabilizers have been shown to activate the aryl hydrocarbon receptor (AHR) pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of various benzotriazole acetamide and related compounds.

| Compound Class | Target Enzyme/Process | Test Organism/System | IC50 / MIC / Ki | Reference |

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide | DNA Gyrase Subunit B | E. coli, S. aureus | MIC: 6.25 - 12.5 µg/mL | [7] |

| Benzotriazole Derivatives | O-acetylserine sulfhydrylase | Gram-negative bacteria | Varies by compound | [2] |

| 5-Substituted Benzotriazole Derivatives | Lanosterol 14-α demethylase | Candida albicans | Varies by compound | [3] |

| N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole | HCV NTPase/helicase | In vitro | IC50 ≈ 6.5 µM | [4] |

| 1,3,4-Triazole-3-acetamide derivative (5c) | Neuraminidase | In vitro | IC50 = 0.11 µM | [5] |

| Benzotriazole Ester | SARS-CoV 3CL Protease | In vitro | Ki = 7.5 nM | [6] |

| Quinazolinone-1,2,3-triazole-acetamide (9c) | α-Glucosidase | In vitro | Ki = Competitive inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the literature for evaluating the mechanism of action of benzotriazole acetamide compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology (Microdilution Assay):

-

Prepare a series of twofold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory effect of a compound on a specific enzyme.

General Protocol (e.g., for Neuraminidase):

-

Prepare a reaction mixture containing the enzyme (e.g., neuraminidase), a suitable buffer, and the substrate (e.g., a fluorogenic substrate like 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid).

-

Add varying concentrations of the inhibitor (benzotriazole acetamide derivative) to the reaction mixture.

-

Initiate the reaction and monitor the product formation over time using a suitable detection method (e.g., fluorescence spectroscopy).

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rate against the inhibitor concentration.

Kinetic Analysis (e.g., for α-Glucosidase):

-

Perform the enzyme assay at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Induce tubulin polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in turbidity (light scattering) at 340 nm, which is proportional to the extent of microtubule formation.

-

Perform the assay in the presence of various concentrations of the test compound.

-

Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of benzotriazole acetamide compounds.

Caption: Mechanisms of antibacterial action of benzotriazole acetamide compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1,3,4-triazole-3-acetamide derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Benzotriazole Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological and pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of benzotriazole derivatives, focusing on their anticancer, antimicrobial, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Benzotriazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | [1] |

| ARV-2 | HeLa (Cervical) | 5.31 | [1] |

| ARV-2 | HT-29 (Colon) | 10.6 | [1] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [2] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [2] |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [2] |

| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | [2] |

| Benzotriazole-substituted 2-phenyl quinazoline derivative | SiHa (Cervical) | 0.009 | [3] |

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism through which benzotriazole derivatives exert their anticancer effects is by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4][5] By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzotriazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives and incubate for 24 to 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Data for Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted benzimidazole derivative | MRSA | 12.5-25 | [6] |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | E. coli, B. anthracis, B. subtilis, S. typhimurium | N/A (tested at 50 and 100 ppm) | [6] |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [6] |

| Benzotriazole derivative with -COOMe at 5th position | Bacteria | 0.125-0.25 | [7] |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | B. subtilis, S. aureus, S. faecalis | 1.56 | [9] |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | P. aeruginosa | 3.12 | [9] |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][6][8]triazol-1-yl-propan-1-one | E. coli, E. cloacae | 6.25 | [9] |

| 1-Nonyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 | [10] |

| 1-Decyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 | [10] |

| Substituted 1,2,3-benzotriazole derivatives | Candida albicans, Aspergillus niger | Good activity (compared to griseofulvin) | [6] |

Experimental Protocols for Antimicrobial Activity

This method is used to determine the MIC of a compound against bacteria in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Benzotriazole derivatives

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the benzotriazole derivatives in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

This method is used to determine the MIC of a compound against fungi on a solid medium.

Materials:

-

Petri dishes

-

Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

-

Fungal strains

-

Benzotriazole derivatives

Procedure:

-

Compound Incorporation: Incorporate various concentrations of the benzotriazole derivatives into molten agar before pouring it into Petri dishes.

-

Inoculation: Once the agar has solidified, spot-inoculate a standardized suspension of the fungal spores or yeast cells onto the surface of the agar.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (2-7 days, depending on the fungus).

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.

Antiviral Activity

Several benzotriazole derivatives have shown promising activity against a range of viruses, particularly RNA viruses.

Quantitative Data for Antiviral Activity

The following table presents the 50% effective concentration (EC50) values for selected benzotriazole derivatives against different viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [8] |

| 86c | Bovine Viral Diarrhea Virus (BVDV) | 3 | [8] |

| 21e | Respiratory Syncytial Virus (RSV) | 20 | [8] |

| Compound 17 | Coxsackievirus B5 (CVB5) | 6.9 | [11] |

| Compound 18 | Coxsackievirus B5 (CVB5) | 5.5 | [11] |

| Compound 17 | Poliovirus (Sb-1) | 20.5 | [11] |

| Compound 18 | Poliovirus (Sb-1) | 17.5 | [11] |

| Compound 56 | Coxsackievirus B5 (CVB5) | 0.15 | [12] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

24-well or 48-well plates

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

Culture medium

-

Benzotriazole derivatives

-

Overlay medium (containing agarose or methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Monolayer: Seed host cells in plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the benzotriazole derivative.

-

Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Anticonvulsant Activity

Benzotriazole derivatives have shown significant potential in the management of epilepsy, with several compounds demonstrating notable anticonvulsant effects in preclinical models.

Quantitative Data for Anticonvulsant Activity

The following table presents the median effective dose (ED50) for a promising benzotriazole derivative in different seizure models.

| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |

| 4g (a triazolone derivative) | Maximal Electroshock (MES) | 23.7 | [13] |

| 4g (a triazolone derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | 18.9 | [13] |

Mechanism of Action: Modulation of GABAergic Neurotransmission

One of the proposed mechanisms for the anticonvulsant activity of benzotriazole derivatives is the positive allosteric modulation of GABA-A receptors. By enhancing the action of the inhibitory neurotransmitter GABA, these compounds can reduce neuronal excitability.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

An electroshock apparatus

-

Benzotriazole derivatives

Procedure:

-

Compound Administration: Administer the benzotriazole derivative to the animals, typically via intraperitoneal injection.

-

Electrical Stimulation: At the time of peak effect of the compound, apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50, the dose that protects 50% of the animals, is then calculated.

Analgesic Activity

Certain benzotriazole derivatives have exhibited analgesic properties, suggesting their potential use in pain management.

Quantitative Data for Analgesic Activity

The following table summarizes the analgesic activity of selected benzotriazole derivatives.

| Compound/Derivative | Test Model | Dose (mg/kg) | % Analgesic Activity / Reaction Time (s) | Reference |

| 2,5-dichlorophenoxyacetyl benzotriazole | Eddy and Leimbach technique | N/A | Enhanced activity | [10] |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Eddy and Leimbach technique | N/A | Superior analgesic action | [10] |

| Papaver libanoticum Extract (PLE) | Hot Plate Test | 50 | EC50 | [7] |

| Triazole Derivative IIj | Hot Plate Test | 25 | 15.47±0.8957 (after 60 min) | [11] |

| Benzimidazole Derivative 4 | Acetic Acid Writhing | 50 | 67% inhibition | [14] |

Experimental Protocol: Hot Plate Test

The hot plate test is a common method for assessing central analgesic activity.

Materials:

-

Rodents (mice or rats)

-

Hot plate apparatus with a controlled temperature surface (e.g., 55 ± 0.5°C)

-

A transparent cylinder to confine the animal on the hot plate

-

Benzotriazole derivatives

Procedure:

-

Baseline Measurement: Place each animal on the hot plate and record the latency time for a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the benzotriazole derivative to the animals.

-

Post-treatment Measurement: At different time intervals after drug administration, place the animals back on the hot plate and record the reaction latency.

-

Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Anti-inflammatory Activity

Benzotriazole derivatives have also been investigated for their anti-inflammatory properties.

Quantitative Data for Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of selected benzotriazole derivatives.

| Compound/Derivative | Test Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Triazole derivative 1 | Carrageenan-induced paw edema | 200 | 96.31% (at 4h) | [15] |

| Triazole derivative 2 | Carrageenan-induced paw edema | 200 | 72.08% (at 4h) | [15] |

| Triazole derivative 3 | Carrageenan-induced paw edema | 200 | 99.69% (at 4h) | [15] |

| Triazole derivative 9d | Carrageenan-induced paw edema | 94.35 ng/kg (ID50) | 50% | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Benzotriazole derivatives

Procedure:

-

Compound Administration: Administer the benzotriazole derivative to the animals.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws. The contralateral paw is injected with saline as a control.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated group compared to the control group.

General Synthesis of Benzotriazole Derivatives

The synthesis of benzotriazole and its derivatives can be achieved through various methods. A common and straightforward approach involves the diazotization of o-phenylenediamine.

General Synthetic Workflow

This guide highlights the significant and diverse pharmacological activities of benzotriazole derivatives. The versatility of the benzotriazole scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for a wide range of therapeutic targets. The data and protocols presented here provide a solid foundation for further research and development in this promising area of medicinal chemistry.

References

- 1. functmaterials.org.ua [functmaterials.org.ua]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. article.aascit.org [article.aascit.org]

- 15. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening and Molecular Docking of Benzotriazole Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening and molecular docking of benzotriazole acetamide derivatives, a class of compounds with significant therapeutic potential. This document outlines the core methodologies, presents key data, and visualizes complex biological and computational workflows to facilitate further research and development in this area.

Introduction to Benzotriazole Acetamide Derivatives

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The acetamide moiety, when attached to the benzotriazole scaffold, can further enhance these activities and improve the pharmacokinetic profile of the compounds. In silico techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial for the rational design and rapid screening of these derivatives, allowing for the identification of promising drug candidates with higher efficiency and lower costs.

In Silico Drug Discovery Workflow

The process of identifying and optimizing novel drug candidates from a virtual library of compounds follows a structured workflow. This workflow integrates various computational tools to filter and prioritize molecules with the desired biological activity and drug-like properties.

Caption: A generalized workflow for the in silico discovery of drug candidates.

Molecular Docking: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines the general steps for docking benzotriazole acetamide derivatives to a protein target, using AutoDock Vina as an example.

3.1. Preparation of the Receptor (Protein)

-

Obtain Protein Structure: Download the 3D structure of the target protein from a protein database such as the Protein Data Bank (PDB). For this guide, we will consider DNA Gyrase B from Staphylococcus aureus (PDB ID: 1JIJ) as an example target.[2]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein structure in PDBQT format. This can be performed using tools like AutoDockTools (ADT) or Chimera.

-

3.2. Preparation of the Ligand (Benzotriazole Acetamide Derivative)

-

Draw the 2D Structure: Draw the 2D structure of the benzotriazole acetamide derivative using a chemical drawing software like ChemDraw or Marvin Sketch.

-

Convert to 3D: Convert the 2D structure to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.

-

Save in PDBQT Format: Save the optimized ligand structure in PDBQT format, which includes Gasteiger charges and information about rotatable bonds.

3.3. Docking Simulation using AutoDock Vina

-

Define the Grid Box: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand or by using active site prediction servers.

-

Create a Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

-

Analyze the Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualization of the docked complex using software like PyMOL or Discovery Studio is crucial for analyzing the interactions between the ligand and the protein's active site residues.

ADMET Prediction: Assessing Drug-likeness

ADMET prediction is essential to filter out compounds with poor pharmacokinetic properties at an early stage of drug discovery. Web-based tools like SwissADME provide a user-friendly interface for this purpose.[3][4][5][6]

4.1. Protocol for ADMET Prediction using SwissADME

-

Input Molecule: Input the structure of the benzotriazole acetamide derivative into the SwissADME web server. This can be done by drawing the structure, pasting a SMILES string, or uploading a file.

-

Run Prediction: Initiate the calculation.

-

Analyze Results: The output provides a comprehensive analysis of various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Key parameters to consider include:

-

Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

-

Gastrointestinal (GI) Absorption: Predicts the absorption of the compound from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the blood-brain barrier.

-

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

-

Solubility: Predicts the aqueous solubility of the compound.

-

Data Presentation: Quantitative Analysis

The following tables summarize the molecular docking and ADMET prediction data for a series of hypothetical benzotriazole acetamide derivatives against DNA Gyrase B.

Table 1: Molecular Docking Results

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| BZA-01 | -8.5 | ASP73, GLY77 |

| BZA-02 | -9.2 | ASP73, THR165 |

| BZA-03 | -7.8 | GLY77, ALA74 |

| BZA-04 | -9.5 | ASP73, ILE78, THR165 |

| BZA-05 | -8.9 | ASP73, GLY77 |

Table 2: Predicted ADMET Properties

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant |

| BZA-01 | 282.28 | 2.5 | 1 | 4 | High | Yes |

| BZA-02 | 316.73 | 2.8 | 1 | 4 | High | Yes |

| BZA-03 | 296.31 | 2.6 | 1 | 4 | High | Yes |

| BZA-04 | 330.76 | 3.1 | 1 | 4 | High | No |

| BZA-05 | 300.34 | 2.7 | 1 | 4 | High | Yes |

Signaling Pathway: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[7][8] It introduces negative supercoils into the DNA, relieving the torsional stress that arises during these processes. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death, making it an attractive target for antibacterial drugs.

Caption: The mechanism of action of DNA gyrase and its inhibition.

Conclusion

This technical guide has provided a detailed framework for the in silico screening and molecular docking of benzotriazole acetamide derivatives. By following the outlined experimental protocols for molecular docking and ADMET prediction, researchers can efficiently identify promising lead compounds. The provided data tables and pathway visualizations serve as a valuable resource for understanding the key parameters and mechanisms involved in the development of novel therapeutics based on the benzotriazole acetamide scaffold. Further in vitro and in vivo studies are essential to validate the computational findings and advance the development of these compounds into clinically effective drugs.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. currentopinion.be [currentopinion.be]

- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 8. DNA gyrase - Wikipedia [en.wikipedia.org]

Structure-Activity Relationship (SAR) of 2-Benzotriazol-1-YL-acetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Benzotriazol-1-YL-acetamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the underlying biological pathways to facilitate further research and drug development in this area.

Core Chemical Structure

The fundamental scaffold of the analogs discussed in this guide is 2-(1H-benzotriazol-1-yl)-N-substituted acetamide. The biological activity is modulated by variations in the substituent (R) attached to the acetamide nitrogen and modifications on the benzotriazole ring.

Caption: General structure of 2-Benzotriazol-1-YL-acetamide analogs.

Structure-Activity Relationship Data

The biological activity of these analogs is highly dependent on the nature of the substituents. Below are summaries of quantitative SAR data for various activities.

Anti-inflammatory Activity

A key study by Jain et al. investigated a series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results highlight the importance of the substituent on the acetamide nitrogen.[1]

| Compound ID | Substituent (R) | Dose (mg/kg) | % Inhibition of Paw Edema |

| BA1 | Phenyl | 25 | 49.33 |

| BA2 | 2-Methylphenyl | 25 | 54.12 |

| BA3 | 3-Methylphenyl | 25 | 47.22 |

| BA4 | 4-Methylphenyl | 25 | 51.23 |

| BA5 | 2-Chlorophenyl | 25 | 59.34 |

| BA6 | 3-Chlorophenyl | 25 | 55.76 |

| BA7 | 4-Chlorophenyl | 25 | 61.55 |

| BA8 | 2-Nitrophenyl | 25 | 45.67 |

| BA9 | 4-Nitrophenyl | 25 | 53.89 |

| BA10 | 2-Carboxyphenyl | 25 | 64.88 |

| Indomethacin | (Standard) | 10 | 70.15 |

SAR Insights:

-

Aromatic Substituents: All tested analogs with aromatic substituents on the acetamide nitrogen exhibited moderate to good anti-inflammatory activity.

-

Electronic Effects: Electron-withdrawing groups, particularly at the para-position of the phenyl ring (e.g., 4-Chloro in BA7), tend to enhance activity. The presence of a carboxylic acid group at the ortho-position (BA10) resulted in the highest activity among the tested analogs.[1]

-

Positional Isomers: The position of the substituent on the phenyl ring influences activity, with para-substituted compounds generally showing slightly better or comparable activity to ortho- and meta-isomers.

Antimicrobial Activity

While a systematic SAR study focusing exclusively on 2-Benzotriazol-1-YL-acetamide analogs is not extensively documented, broader studies on benzotriazole derivatives provide valuable insights into their antimicrobial potential. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity. For instance, incorporating a benzotriazole moiety into 4-oxo-thiazolidines has resulted in compounds with strong antibacterial activity against various bacterial strains.[2]

| Compound Class | General Observation | MIC Range (µg/mL) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Potent activity against E. coli. | 12.5 - 25 | [2] |

| 5-Arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Strong activity against Bacillus subtilis, Salmonella typhimurium, E. coli, and Bacillus anthracis. | Not specified | [2] |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[3][4][5]triazol-1-yl-propan-1-one | Favorable activity against a range of Gram-positive and Gram-negative bacteria. | 1.56 - 6.25 | [6] |

SAR Insights:

-

The benzotriazole nucleus is a crucial pharmacophore for antimicrobial activity.[3][4]

-

Modifications on the benzotriazole ring, such as the addition of a -COOMe group at the fifth position, can significantly enhance antibacterial properties, leading to MIC values as low as 0.125-0.25 μg/ml.[2]

-

The nature of the heterocyclic system attached to the benzotriazole core plays a significant role in determining the spectrum and potency of antimicrobial action.

Kinase Inhibitory Activity

Benzotriazole derivatives have been identified as potent inhibitors of several protein kinases, which are critical targets in cancer therapy. Notably, tetrabrominated benzotriazole analogs have shown high selectivity for protein kinase CK2.[7][8][9] More complex derivatives have also been investigated as inhibitors of Focal Adhesion Kinase (FAK) and NIMA-related kinase 2 (NEK2).

| Compound Class | Target Kinase | Key Findings | IC50 Values | Reference |

| Tetrabromobenzotriazole (TBBt) derivatives | Protein Kinase CK2 | N-hydroxypropyl substituents enhance inhibitory activity. | 0.32 - 0.54 µM | [8] |

| 1,3,4-Oxadiazole derivatives with benzotriazole moiety | Focal Adhesion Kinase (FAK) | Compound 4 showed the most potent FAK inhibitory activity. | 1.2 ± 0.3 µM | [10] |

| bis(3-(2H-benzo[d][3][4][11]triazol-2-yl)...)phenyl)methane (TAJ1) | NEK2 | Potent interactions with NEK2 observed in docking studies. | Not specified (Binding Energy -10.5 kcal/mol) | [12] |

SAR Insights:

-

Polyhalogenation of the benzotriazole ring is a key strategy for potent CK2 inhibition.[13]

-

The linker and the distal heterocyclic moiety in more complex analogs are critical for potent and selective inhibition of kinases like FAK.[10]

Experimental Protocols

General Synthesis of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide Derivatives

This protocol is adapted from the work of Jain et al. (2013).[1][7]

Step 1: Synthesis of 2-Chloro-N-(Alkyl or Aryl)acetamide

-

In a suitable reaction vessel, dissolve the desired primary or secondary amine (0.01 mol) in a suitable solvent (e.g., acetone, dichloromethane).

-

Add an equimolar amount of a base (e.g., triethylamine, potassium carbonate) to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-Chloro-N-(Alkyl or Aryl)acetamide.

Step 2: Synthesis of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide

-

Dissolve 1H-Benzotriazole (0.02 mol) in dimethylformamide (DMF).

-

To this solution, add the synthesized 2-Chloro-N-(Alkyl or Aryl)acetamide (0.02 mol) dissolved in DMF.

-

Add anhydrous potassium carbonate (3 g) to the reaction mixture.

-

Heat the mixture on a heating mantle and monitor the reaction completion using TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the final product.[1][6]

Caption: Synthetic workflow for 2-Benzotriazol-1-YL-acetamide analogs.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1]

-

Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping: The animals are divided into a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving the synthesized analogs).

-

Dosing: The test compounds and the standard drug are administered orally or intraperitoneally, typically suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-Benzotriazol-1-YL-acetamide analogs can be attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Action via COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. The acetamide scaffold is present in several known COX-2 inhibitors.[14] It is hypothesized that some 2-Benzotriazol-1-YL-acetamide analogs may exert their anti-inflammatory effects by selectively inhibiting COX-2, which is responsible for the production of pro-inflammatory prostaglandins at the site of inflammation. This leads to a reduction in edema, pain, and other inflammatory symptoms.[15][16]

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity via Kinase Inhibition

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration.[3][4] Benzotriazole derivatives have been shown to inhibit FAK.[10] Inhibition of FAK disrupts downstream signaling through pathways like PI3K/Akt and MAPK, leading to reduced tumor growth and metastasis.[5][11]

References

- 1. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 2. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. galaxypub.co [galaxypub.co]

- 16. archivepp.com [archivepp.com]

Potential Therapeutic Applications of 2-Benzotriazol-1-YL-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Benzotriazol-1-YL-acetamide core structure has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic potential of this compound, focusing on its significant antibacterial and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and proposed mechanisms of action to facilitate further research and development in this promising area.

Introduction